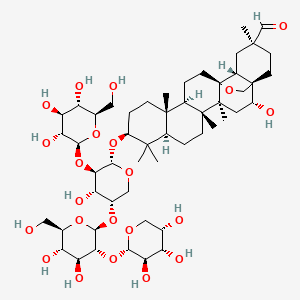

Deglucocyclamin

Description

Structure

2D Structure

Properties

Molecular Formula |

C52H84O22 |

|---|---|

Molecular Weight |

1061.2 g/mol |

IUPAC Name |

(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde |

InChI |

InChI=1S/C52H84O22/c1-46(2)27-7-11-49(5)28(8-12-52-29-15-47(3,21-55)13-14-51(29,22-68-52)30(57)16-50(49,52)6)48(27,4)10-9-31(46)72-44-40(74-43-39(65)36(62)33(59)24(17-53)69-43)35(61)26(20-67-44)71-45-41(37(63)34(60)25(18-54)70-45)73-42-38(64)32(58)23(56)19-66-42/h21,23-45,53-54,56-65H,7-20,22H2,1-6H3/t23-,24+,25+,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,47-,48-,49+,50-,51+,52-/m0/s1 |

InChI Key |

JXTOWLUQSHIIDP-TYIURIOSSA-N |

Isomeric SMILES |

C[C@@]1(CC[C@@]23CO[C@]4([C@@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C=O |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)CCC89C3(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C |

Origin of Product |

United States |

Botanical Origins and Phytochemical Distribution of Deglucocyclamin

The Genus Cyclamen as a Primary Source

The genus Cyclamen, belonging to the family Primulaceae, is a significant source of a variety of triterpene saponins (B1172615), including Deglucocyclamin. These compounds are often concentrated in the tubers and roots of the plants.

This compound in Cyclamen coum (e.g., tubers)

Cyclamen coum, a winter-flowering species, is a known source of this compound. penlanperennials.co.uk Research on the tubers of C. coum has led to the isolation and identification of this compound alongside other saponins. nih.govresearchgate.net

A study focusing on Cyclamen coum var. coum tubers successfully isolated this compound, referred to as compound (2) in the research, along with three new saponins named cyclaminorin, cyclacoumin, and mirabilin lactone. nih.gov The structures of these compounds were determined using spectral and chemical methods. nih.govresearchgate.net Another review of the phytochemicals in C. coum also lists this compound among the saponins found in the plant, with the highest concentration being in the tubers. phcogj.comresearchgate.net

| Plant Species | Plant Part | Isolated Compounds | Reference |

| Cyclamen coum var. coum | Tubers | This compound, cyclaminorin, cyclacoumin, mirabilin lactone | nih.gov |

This compound in Cyclamen hederifolium (e.g., tubers)

Cyclamen hederifolium, the ivy-leaved cyclamen, is another species whose tubers contain this compound. rjptonline.org Phytochemical analyses have confirmed its presence, often alongside other related saponins.

Investigations into the tubers of C. hederifolium have identified several triterpene saponins, including this compound I and this compound II. rjptonline.org Further research on extracts from these tubers has highlighted the presence of saponins like cyclamin (B1206635), this compound, and others, attributing some of the plant's biological activities to these compounds. researchgate.net One study specifically isolated this compound from C. hederifolium tubers and identified it as a major constituent. bg.ac.rs

| Plant Species | Plant Part | Isolated/Identified Compounds | Reference |

| Cyclamen hederifolium | Tubers | This compound I, this compound II | rjptonline.org |

| Cyclamen hederifolium | Tubers | Cyclamin, this compound | researchgate.net |

| Cyclamen hederifolium | Tubers | This compound (major constituent) | bg.ac.rs |

This compound in Cyclamen mirabile (e.g., tubers)

The tubers of Cyclamen mirabile, an endemic species in Turkey, have been a subject of phytochemical studies that have led to the isolation of this compound. dergipark.org.tracs.org

Research on C. mirabile tubers resulted in the isolation of six saponins: cyclaminorin, this compound, cyclacoumin, cyclamin, isocyclamin, and mirabilin. acs.orgnih.gov The structures of these compounds were elucidated through spectral and chemical methods. nih.gov The presence of this compound in C. mirabile tubers has also been noted in other studies discussing the plant's chemical composition and biological activities. dergipark.org.trscialert.net

| Plant Species | Plant Part | Isolated Compounds | Reference |

| Cyclamen mirabile | Tubers | This compound, cyclaminorin, cyclacoumin, cyclamin, isocyclamin, mirabilin | acs.orgnih.gov |

This compound in Cyclamen repandum (e.g., tubers)

Cyclamen repandum tubers have been found to contain this compound. A study on the methanol (B129727) extract of C. repandum tubers led to the isolation of a new triterpene glycoside, repandoside, along with six known saponins, one of which was identified as this compound (compound 2). researchgate.netnih.govresearchgate.net The characterization of these compounds was carried out using mass spectrometry and NMR experiments. nih.govresearchgate.net

| Plant Species | Plant Part | Isolated Compounds | Reference |

| Cyclamen repandum | Tubers | This compound, repandoside, and five other known saponins | nih.govresearchgate.net |

This compound in Cyclamen africanum (e.g., roots)

Studies on the roots of Cyclamen africanum have also revealed the presence of this compound. A methanol extract of the roots of this species yielded two new oleanane-type triterpene saponins, afrocyclamin A and B, in addition to three known saponins, including this compound I. researchgate.netthieme-connect.comafricaresearchconnects.com The structural elucidation was performed using 1D- and 2D-NMR experiments and mass spectrometry. thieme-connect.com

| Plant Species | Plant Part | Isolated Compounds | Reference |

| Cyclamen africanum | Roots | This compound I, afrocyclamin A, afrocyclamin B, lysikokianoside, dicrotalic acid derivative of this compound I | researchgate.netthieme-connect.com |

This compound in Cyclamen trocopteranthum (e.g., tubers)

Cyclamen trocopteranthum, an endemic species in Turkey, has been shown to contain this compound in its tubers. thieme-connect.com Research on this species led to the isolation of two new triterpene saponins along with three known saponins: this compound I (compound 3), cyclamin, and mirabilin. thieme-connect.comresearchgate.netnih.govthieme-connect.com The structures were characterized using NMR techniques and mass spectroscopy. thieme-connect.comnih.gov

| Plant Species | Plant Part | Isolated Compounds | Reference |

| Cyclamen trocopteranthum | Tubers | This compound I, cyclamin, mirabilin, and two new triterpene saponins | thieme-connect.comresearchgate.netnih.gov |

Occurrence in Other Plant Genera (e.g., Ardisia species)

This compound, which is also identified by its synonyms Ardisiacrispin A, LTS-4, and Saxifragifolin B, is notably prevalent in the plant kingdom, particularly within the genera Cyclamen and Ardisia. medchemexpress.comnih.gov In the genus Cyclamen, it has been isolated from several species, including Cyclamen persicum, Cyclamen cyprium, Cyclamen coum, Cyclamen africanum, and Cyclamen mirabile. nih.govresearchgate.netresearchgate.netresearchgate.net

The compound is also a characteristic component of the genus Ardisia, which belongs to the family Primulaceae (formerly Myrsinaceae). medchemexpress.comwikipedia.org Research has specifically documented the presence of this compound (as Ardisiacrispin A) in the leaves and roots of Ardisia crenata and Ardisia crispa. researchgate.netresearchgate.net Further phytochemical investigations have led to its isolation from Ardisia maclurei. researchgate.net While the genus Ardisia encompasses over 700 species, the widespread screening for this compound across all of them is not exhaustively documented. wikipedia.org

Interactive Data Table: Documented Occurrence of this compound in Plant Species

| Genus | Species | Common Name(s) | Reference(s) |

| Cyclamen | C. persicum | Persian Cyclamen | nih.govresearchgate.net |

| Cyclamen | C. cyprium | Cyprian Cyclamen | researchgate.net |

| Cyclamen | C. coum | Eastern Sowbread | researchgate.net |

| Cyclamen | C. africanum | African Cyclamen | researchgate.net |

| Cyclamen | C. mirabile | Sowbread | researchgate.net |

| Ardisia | A. crenata | Coralberry, Spiceberry | medchemexpress.comresearchgate.net |

| Ardisia | A. crispa | Coralberry | researchgate.net |

| Ardisia | A. maclurei | - | researchgate.net |

Chemotaxonomic Significance of this compound Distribution

The distribution of secondary metabolites like this compound is of considerable importance in chemotaxonomy, the classification of plants based on their chemical constituents. The presence of specific types of compounds can reveal evolutionary relationships between different plant groups. nih.gov

Triterpenoid (B12794562) saponins, the class of compounds to which this compound belongs, are considered significant chemotaxonomic markers. researchgate.net Specifically, pentacyclic triterpenoid saponins with a 13,28-epoxy bridge skeleton, a structural feature of this compound, are characteristic of species within the Myrsinaceae and Primulaceae families. This chemical similarity has been used to support the reclassification of certain genera, such as Anagallis, within this botanical family structure. researchgate.net

Within the genus Ardisia, triterpenoid saponins are the predominant chemical constituents. researchgate.net The structural diversity of these saponins, including compounds like this compound, is a key characteristic of the genus from a chemical and evolutionary standpoint. researchgate.net Therefore, the presence of this compound and related saponins can be used as a marker to identify and classify plants within this genus and related families.

Factors Influencing this compound Accumulation in Plant Tissues

The synthesis and accumulation of secondary metabolites such as this compound in plants are not static but are dynamically influenced by a combination of genetic, developmental, and environmental factors. d-nb.infonih.gov

Developmental Stage: The concentration of saponins can vary significantly between different plant organs and at different stages of development. nih.govmdpi.com For instance, a study on Ardisia kteniophylla revealed that the concentration of triterpenoid saponins was markedly higher in the roots compared to the leaves. nih.gov Plant development is a highly regulated process, and the expression of genes responsible for the biosynthesis of secondary metabolites is often linked to specific developmental stages. researchgate.netnih.goveuropa.eu This suggests that the accumulation of this compound is likely to be tissue-specific and dependent on the plant's life stage, from seedling to maturity. nih.govnumberanalytics.com

Environmental Conditions: A range of abiotic factors can impact the production of saponins in plants. researchgate.net These factors act as external stimuli that can trigger changes in the plant's metabolism, often as a defense response. scielo.brmdpi.com

Light: Light intensity, quality, and duration are critical environmental signals that regulate plant growth and the synthesis of secondary metabolites. mdpi.comnagwa.com Changes in light conditions can influence the expression of genes involved in saponin (B1150181) biosynthesis. scivisionpub.com

Temperature: Temperature fluctuations can affect physiological processes and the production of phytochemicals. d-nb.infonih.gov

Water Availability: Drought stress has been shown to increase the accumulation of certain saponins as an adaptive mechanism for survival in adverse conditions. scielo.brmdpi.com

While direct research detailing the specific effects of these factors on this compound accumulation is limited, the general principles of how environmental stressors and developmental cues affect triterpenoid saponin content in Ardisia and Cyclamen species provide a framework for understanding its regulation. researchgate.netnih.govscielo.br For example, the induction of saponin biosynthesis through signaling pathways involving jasmonic acid, a plant hormone associated with defense responses to environmental stress, has been established. nih.govscielo.br

Interactive Data Table: Factors Influencing Saponin Accumulation

| Factor Category | Specific Factor | General Effect on Saponin Content | Reference(s) |

| Developmental | Plant Organ | Varies; e.g., higher in roots than leaves for some Ardisia species. | nih.gov |

| Developmental | Growth Stage | Concentration can change throughout the plant's life cycle. | nih.govmdpi.com |

| Environmental | Light | Can modulate gene expression for biosynthesis pathways. | mdpi.comnagwa.comscivisionpub.com |

| Environmental | Temperature | Affects physiological processes and phytochemical production. | d-nb.infonih.gov |

| Environmental | Water Stress | Can increase accumulation as an adaptive response. | scielo.brmdpi.com |

| Environmental | Soil Nutrients | Influences overall plant health and metabolic capacity. | d-nb.infonih.govmdpi.com |

Isolation and Purification Methodologies for Deglucocyclamin

Extraction Techniques from Plant Material

The initial step in obtaining Deglucocyclamin is the extraction from plant material, typically the tubers of Cyclamen species. core.ac.ukresearchgate.netresearchgate.net This process aims to liberate the saponins (B1172615) from the plant cells into a solvent.

Methanol (B129727) Extraction: A widely employed method involves the use of methanol as the extraction solvent. researchgate.netiomcworld.comiomcworld.com Powdered or homogenized plant material is macerated or refluxed with methanol. iomcworld.comiomcworld.comgreenskybio.com This solvent is effective in dissolving saponins due to their glycosidic nature. The methanolic extract contains a complex mixture of compounds from which this compound must be isolated. iomcworld.comiomcworld.com

Solvent Partitioning: Following the initial extraction, solvent partitioning is a crucial step for the preliminary purification of the crude extract. iomcworld.comiomcworld.com The methanolic extract is often partitioned between n-butanol and water. iomcworld.com Triterpenoid (B12794562) saponins, including this compound, preferentially move into the n-butanol phase, which separates them from more polar or non-polar impurities. iomcworld.comgoogle.com This step significantly enriches the saponin (B1150181) content of the extract.

| Extraction Step | Solvent/Method | Purpose |

| Initial Extraction | Methanol | To extract a broad range of compounds, including saponins, from the plant material. iomcworld.comiomcworld.com |

| Solvent Partitioning | n-Butanol/Water | To separate saponins from other classes of compounds based on their polarity. iomcworld.com |

Chromatographic Separation Strategies for Triterpenoid Saponins

Chromatography is the cornerstone of saponin purification, leveraging the differential affinities of compounds for a stationary phase and a mobile phase to achieve separation. analytica-world.comjournalagent.comjackwestin.com

Column chromatography (CC) is a fundamental technique used for the large-scale, initial fractionation of the saponin-rich extract. greenskybio.comjournalagent.com The extract is loaded onto a column packed with a solid adsorbent, known as the stationary phase.

Stationary Phases: Silica gel and reversed-phase materials like C18 are commonly used. iomcworld.comiomcworld.comgreenskybio.com

Mobile Phases: A gradient of solvents with increasing polarity, such as chloroform-methanol mixtures, is often used to elute the compounds from the column. greenskybio.com Different saponins will elute at different solvent concentrations, allowing for their separation into fractions. iomcworld.comiomcworld.comgreenskybio.com

For finer separation and purification of the fractions obtained from column chromatography, High-Performance Liquid Chromatography (HPLC) is employed. iomcworld.comiomcworld.comgreenskybio.com HPLC offers higher resolution and efficiency compared to standard column chromatography. analytica-world.comusp.org

Preparative HPLC: This mode of HPLC is used to isolate pure compounds in sufficient quantities for further analysis. iomcworld.comiomcworld.comgreenskybio.com

Columns: Reversed-phase columns (e.g., C18) are frequently utilized for saponin separation. iomcworld.comiomcworld.com

Detection: A UV detector is commonly used to monitor the elution of compounds from the column. sepscience.com

| Chromatographic Technique | Stationary Phase Example | Mobile Phase Example | Primary Use |

| Column Chromatography | Silica Gel | Chloroform-Methanol Gradient | Initial fractionation of crude extract. greenskybio.com |

| Preparative HPLC | C18 | Acetonitrile-Water Gradient | High-resolution purification of individual saponins. iomcworld.comiomcworld.com |

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that can be used for the analysis and separation of saponins. up.ac.za It offers the advantage of simultaneous analysis of multiple samples. The separated compounds are visualized as spots on the plate, and their retention factor (Rf) values can be used for identification. up.ac.za

High-Performance Liquid Chromatography (HPLC)

Advanced Purification Approaches

To achieve a high degree of purity, advanced techniques may be integrated into the purification workflow.

Macroporous Resin Adsorption: Macroporous adsorption resins are synthetic polymers with a porous structure and large surface area, making them effective for the separation and enrichment of saponins from crude extracts. google.com The saponins are first adsorbed onto the resin and then selectively eluted using solvents of varying polarity, such as different concentrations of ethanol (B145695) in water. google.com

Dialysis: While less common for small molecules like saponins, dialysis could theoretically be used to remove very small impurities, such as salts, from a purified saponin solution. However, its primary application is in the purification of macromolecules.

Analytical Methods for Purity Assessment

Once a compound believed to be pure this compound has been isolated, its purity must be rigorously assessed.

HPLC Analysis: Analytical HPLC is the gold standard for determining the purity of a compound. sepscience.comchromatographyonline.comtorontech.com A sharp, symmetrical peak in the chromatogram at a specific retention time indicates a high degree of purity. torontech.com The use of a diode array detector (DAD) can provide additional information by capturing the UV spectrum of the peak, which can be compared to a reference standard. sepscience.comtorontech.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation capabilities of HPLC with the mass detection of mass spectrometry. sepscience.comnih.gov It not only confirms the purity but also provides the molecular weight of the compound, aiding in its definitive identification. iomcworld.comnih.gov

Structural Elucidation and Advanced Characterization of Deglucocyclamin

Spectroscopic Techniques for Structural Determination

The structural elucidation of saponins (B1172615) like Deglucocyclamin relies heavily on a suite of spectroscopic methods. neu.edu.tr NMR experiments, in particular, are among the most crucial measurements for determining the chemical nature of these compounds. neu.edu.tr The combined data from these techniques allow for the unambiguous assignment of the aglycone structure and the sequence and linkage points of the sugar moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), researchers can deduce the complete carbon skeleton and the placement of hydrogen atoms. nih.govcore.ac.uk

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal. In the analysis of this compound, ¹H NMR is essential for identifying the anomeric protons of the sugar units, which have characteristic chemical shifts and coupling constants that help determine their α or β configuration. core.ac.ukresearchgate.net It also helps to characterize the protons on the triterpenoid (B12794562) aglycone.

Specific ¹H NMR data for a closely related this compound saponin (B1150181) (CY1) isolated from Cyclamen rohlfsianum is presented below as a reference for typical chemical shifts. core.ac.uk

Interactive Data Table: ¹H NMR Spectral Data for a this compound Saponin (CY1) in Pyridine-d₅ core.ac.uk

| Position | Chemical Shift (δ) ppm | Multiplicity |

| Aglycone | ||

| H-3 | 3.39 | dd |

| H-12 | 5.51 | t |

| H-16 | 5.15 | dd |

| H-28 | 4.10, 3.65 | d, d |

| H-30 | 9.77 | s |

| Arabinose | ||

| H-1' | 4.93 | d |

| Glucose (I) | ||

| H-1'' | 5.15 | d |

| Glucose (II) | ||

| H-1''' | 5.41 | d |

| Xylose | ||

| H-1'''' | 4.97 | d |

Carbon-13 NMR (¹³C NMR) provides a signal for each unique carbon atom in the molecule, revealing the size and symmetry of the carbon skeleton. libretexts.org The chemical shifts of carbon signals are highly indicative of their functional group and hybridization state (e.g., C=O, C-O, C=C). For this compound, ¹³C NMR is used to identify the carbons of the oleanane-type aglycone and the individual sugar residues. neu.edu.tr The chemical shifts of the anomeric carbons are particularly important for confirming the nature and linkage of the sugar units. neu.edu.trcore.ac.uk

Interactive Data Table: ¹³C NMR Spectral Data for this compound (in CD₃OD) neu.edu.tr

| Carbon No. | Sapogenol Moiety (δ ppm) | Sugar Moieties (δ ppm) |

| 1 | 40.1 | Ara C-1': 105.1 |

| 2 | 27.0 | C-2': 84.1 |

| 3 | 90.7 | C-3': 75.0 |

| 4 | 40.4 | C-4': 80.0 |

| 5 | 56.9 | C-5': 63.6 |

| 6 | 19.2 | Glc (I) C-1'': 105.3 |

| 7 | 34.0 | C-2'': 86.4 |

| 8 | 41.1 | C-3'': 78.9 |

| 9 | 48.5 | C-4'': 71.9 |

| 10 | 37.9 | C-5'': 78.4 |

| 11 | 24.5 | C-6'': 63.1 |

| 12 | 123.6 | Glc (II) C-1''': 105.9 |

| 13 | 145.0 | C-2''': 75.9 |

| 14 | 43.1 | C-3''': 78.4 |

| 15 | 36.3 | C-4''': 71.8 |

| 16 | 75.0 | C-5''': 78.1 |

| 17 | 50.1 | C-6''': 62.9 |

| 18 | 42.5 | Xyl C-1'''': 107.5 |

| 19 | 47.7 | C-2'''': 76.1 |

| 20 | 31.5 | C-3'''': 78.4 |

| 21 | 34.8 | C-4'''': 71.2 |

| 22 | 33.5 | C-5'''': 67.5 |

| 23 | 28.8 | |

| 24 | 17.2 | |

| 25 | 17.5 | |

| 26 | 18.0 | |

| 27 | 26.5 | |

| 28 | 64.9 | |

| 29 | 21.6 | |

| 30 | 20.0 |

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete structure of complex molecules like this compound. researchgate.netresearchgate.netthieme-connect.com These experiments reveal correlations between nuclei, allowing for the mapping of bonding networks and spatial relationships. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.com It is fundamental for tracing the proton networks within each sugar ring and throughout the aglycone.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. wisc.edu This is particularly useful for identifying all the protons belonging to a single sugar residue from a single, well-resolved starting peak, like the anomeric proton. theses-algerie.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are connected by bonds. princeton.edu NOESY is critical for determining the stereochemistry of the aglycone and the sequence of the sugar chain by observing correlations between protons on adjacent sugar units or between the sugar chain and the aglycone. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. princeton.edu This experiment is essential for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals. theses-algerie.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons that are separated by two or three bonds. princeton.edu This long-range correlation is arguably the most powerful tool for connecting the different fragments of the molecule. It is used to establish the linkage points between sugar units and to determine the precise attachment point of the entire sugar chain to the aglycone. core.ac.uktheses-algerie.com

Carbon-13 NMR (13C NMR)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. nih.gov Techniques like Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS) are commonly employed for large, non-volatile molecules like saponins. researchgate.netresearchgate.net The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the sequence of sugar units, as the molecule tends to lose individual sugar residues in a stepwise manner. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. specac.com In the structural analysis of this compound, the IR spectrum typically shows characteristic absorption bands for hydroxyl (-OH) groups, which are abundant in the sugar moieties, as well as C-O ether linkages and the various C-H bonds of the triterpenoid structure. nih.govneu.edu.tr For example, a broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of O-H stretching vibrations. specac.com

Elucidation of the Glycosidic Linkages and Sugar Moieties

The carbohydrate portion of this compound, a triterpene saponin, consists of a chain of sugar units attached to the aglycone core. The precise identification of these sugars, their stereochemistry, and the specific linkages connecting them is paramount for a complete structural description. neu.edu.trresearchgate.net The structure of the oligosaccharide chain is typically determined through a combination of acid hydrolysis and sophisticated spectroscopic techniques.

Acid hydrolysis of the parent saponin cleaves the glycosidic bonds, releasing the individual monosaccharides. researchgate.net These can then be identified using chromatographic methods. For saponins closely related to this compound, isolated from Cyclamen species, the sugar chain is often composed of common monosaccharides such as D-glucose, L-arabinose, and D-xylose. researchgate.netnih.gov

The sequence and linkage points of these sugars are established primarily through two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. researchgate.net Techniques like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. researchgate.netlibretexts.org

HSQC experiments correlate proton signals with their directly attached carbon signals, allowing for the unambiguous assignment of each proton and carbon in the sugar rings.

HMBC experiments reveal long-range correlations (typically over two or three bonds) between protons and carbons. These are crucial for identifying the glycosidic linkages, as a correlation can be observed between the anomeric proton (H-1) of one sugar and the carbon atom of the adjacent sugar to which it is attached (e.g., C-2, C-4, or C-6). wikipedia.org

For instance, in saponins structurally similar to this compound, a common sugar sequence found is β-D-xylopyranosyl-(1→2)-β-D-glucopyranosyl-(1→4)-[β-D-glucopyranosyl-(1→2)-]-α-L-arabinopyranosyl. researchgate.net This indicates a branched tetrasaccharide chain attached to the aglycone. A covalent bond known as a glycosidic linkage joins the anomeric carbon of one sugar to a hydroxyl group of another. pearson.comlibretexts.org

Table 1: Representative NMR Data for Sugar Moieties in Related Cyclamen Saponins

| Sugar Unit | Anomeric Proton (δH, J in Hz) | Anomeric Carbon (δC) | Linkage Point |

|---|---|---|---|

| α-L-arabinopyranosyl | ~4.98 (d, 6.5) | ~105.1 | Attached to Aglycone at C-3 |

| β-D-glucopyranosyl | ~5.35 (d, 7.8) | ~106.9 | (1→2) linkage to arabinose |

| β-D-glucopyranosyl | ~5.05 (d, 7.7) | ~104.8 | (1→4) linkage to arabinose |

| β-D-xylopyranosyl | ~5.25 (d, 7.6) | ~107.2 | (1→2) linkage to the second glucose |

Note: The chemical shifts (δ) are illustrative and based on data for structurally similar saponins. Actual values for this compound may vary slightly.

Characterization of the Aglycone Moiety Structure

The aglycone, or genin, provides the foundational structure of the saponin. wikipedia.org In the case of this compound, the aglycone is a pentacyclic triterpenoid. neu.edu.trnih.gov Triterpenoids are a large class of natural products built from six isoprene (B109036) units and are derived from the precursor squalene (B77637). neu.edu.tr The specific aglycone of this compound belongs to the oleanane-type skeleton. researchgate.netnih.gov

The elucidation of the aglycone's structure relies heavily on the interpretation of its ¹H and ¹³C NMR spectra, complemented by mass spectrometry data. researchgate.netbg.ac.rs The chemical formula for this compound has been reported as C₅₂H₈₄O₂₂. bg.ac.rsnih.gov

Key structural features of the aglycone in related compounds include:

An oleanane (B1240867) core, which is a pentacyclic system of five fused six-membered rings.

A 13,28-epoxy bridge, forming an ether linkage between carbon 13 and carbon 28, which is a common feature in Cyclamen saponins. researchgate.net

Various oxygen-containing functional groups, such as hydroxyl (-OH) and aldehyde (-CHO) or carboxylic acid (-COOH) groups, at specific positions on the triterpenoid skeleton. For example, related structures often feature a hydroxyl group at the C-16 position. researchgate.net

The sugar chain is attached via a glycosidic bond to the hydroxyl group at the C-3 position of this aglycone. researchgate.net The specific arrangement of atoms and functional groups is confirmed by 2D NMR techniques like HMBC, which show correlations between the protons and carbons within the aglycone framework, and ROESY (Rotating-frame Overhauser Effect Spectroscopy), which helps to determine the relative stereochemistry by identifying protons that are close to each other in space. researchgate.net

Table 2: Key ¹³C NMR Chemical Shift Assignments for a Representative Oleanane-Type Aglycone

| Carbon Atom | Typical Chemical Shift (δC) | Structural Feature |

|---|---|---|

| C-3 | ~90.5 | Carbon bearing the glycosidic linkage |

| C-12 | ~122.8 | Olefinic carbon (in some related structures) |

| C-13 | ~144.1 | Olefinic carbon or part of epoxy bridge |

| C-16 | ~209.1 | Ketone (C=O) group |

| C-28 | ~75.4 | Carbon involved in the epoxy bridge |

| C-29 | ~206.3 | Aldehyde (CHO) group |

Note: Data is based on a 13,28-epoxy-16-oxo-oleanan-29-al aglycone, a structure closely related to that of this compound's aglycone. researchgate.net

Integration of Advanced Characterization Techniques in Structural Analysis

The complete and unambiguous structural elucidation of complex molecules like this compound is rarely possible with a single technique. It requires the integration of several advanced analytical methods. numberanalytics.com

Two-Dimensional NMR Spectroscopy (2D NMR): As detailed previously, 2D NMR is the cornerstone of structural analysis for complex organic molecules. neu.edu.trlibretexts.org Experiments like COSY, TOCSY, HSQC, and HMBC create a detailed map of proton-proton and proton-carbon connectivities throughout the entire molecule. researchgate.netresearchgate.net This allows researchers to trace the carbon skeleton of the aglycone and the sequence of the sugar chains, as well as to establish the linkage points between them. libretexts.org

Mass Spectrometry (MS): Mass spectrometry is a powerful tool used to determine the molecular weight and elemental composition of a compound. sigmaaldrich.com High-resolution mass spectrometry (HR-ESI-MS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (e.g., C₅₂H₈₄O₂₂ for this compound). researchgate.netnih.gov Furthermore, tandem mass spectrometry (MS/MS) techniques involve the fragmentation of the parent molecule. mdpi.comwikipedia.org The resulting fragmentation pattern provides invaluable structural information, such as the sequence of sugars in the glycosidic chain, as they are cleaved off one by one, and can also help identify the aglycone core. sigmaaldrich.commdpi.com

Together, these advanced techniques provide complementary information. While NMR reveals the connectivity and relative stereochemistry in solution, and MS gives molecular weight and fragmentation data, X-ray crystallography offers a definitive solid-state structure. numberanalytics.comuniv-grenoble-alpes.fr The synergy between these methods is essential for the accurate and complete characterization of this compound. dststutitraining.com

Biosynthetic Pathways of Deglucocyclamin

General Triterpenoid (B12794562) Biosynthesis Pathways (e.g., mevalonate (B85504) and non-mevalonate pathways to squalene)

The biosynthesis of triterpenoids, including the aglycone backbone of Deglucocyclamin, originates from two primary pathways that produce the universal isoprene (B109036) building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP): the mevalonate (MVA) pathway and the non-mevalonate pathway, also known as the methylerythritol 4-phosphate (MEP) or 2-C-methyl-D-erythritol-4-phosphate pathway. thieme-connect.comjetir.orgnih.gov

The mevalonate (MVA) pathway is primarily active in the cytoplasm and endoplasmic reticulum of plants, animals, and fungi. jetir.orgnih.govontosight.ai It commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). jetir.org This is then reduced to mevalonic acid by the enzyme HMG-CoA reductase (HMGR), a key regulatory step. jetir.org Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP. jetir.org

The non-mevalonate (MEP) pathway occurs in plant plastids and most eubacteria. thieme-connect.com It begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. researchgate.net This pathway is generally responsible for the synthesis of more volatile terpenoids like monoterpenes and sesquiterpenes, as well as carotenoids and gibberellins. thieme-connect.comjetir.org

Both pathways converge to produce IPP and DMAPP. nih.gov These five-carbon units are then sequentially condensed. Two molecules of IPP and one molecule of DMAPP are combined by farnesyl diphosphate (B83284) synthase (FPPS) to create the 15-carbon molecule farnesyl diphosphate (FPP). nih.govnih.govfrontiersin.org The first committed step in triterpenoid biosynthesis is the head-to-head condensation of two FPP molecules, catalyzed by the enzyme squalene (B77637) synthase (SQS), to form the 30-carbon linear precursor, squalene. ontosight.aitandfonline.comnih.gov This reaction is a critical branch point, directing carbon flux away from the synthesis of other isoprenoids and toward sterol and triterpenoid production. tandfonline.com

| Pathway | Location | Starting Molecules | Key Intermediate | End Product for Squalene Synthesis |

| Mevalonate (MVA) Pathway | Cytosol/Endoplasmic Reticulum | Acetyl-CoA | HMG-CoA | Isopentenyl Pyrophosphate (IPP) |

| Non-mevalonate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde 3-phosphate | 2-C-methyl-D-erythritol 4-phosphate | Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) |

Enzyme-Catalyzed Cyclization of Squalene-2,3-Epoxide in Triterpene Aglycone Formation

The linear squalene molecule undergoes a crucial modification before cyclization. The enzyme squalene epoxidase (SQE) catalyzes the oxidation of squalene to form 2,3-oxidosqualene (B107256) (also known as squalene-2,3-epoxide). frontiersin.orgnih.govcabidigitallibrary.org This epoxidation step is vital as it activates the molecule for the subsequent cyclization reactions. researchgate.net

The cyclization of 2,3-oxidosqualene is a pivotal and highly complex enzymatic reaction that generates the vast diversity of triterpenoid skeletons. nih.gov This step is catalyzed by a class of enzymes called oxidosqualene cyclases (OSCs). ontosight.aifrontiersin.org OSCs are responsible for creating the mono- to pentacyclic backbone structures that characterize different triterpenoids. researchgate.net The specific OSC involved determines the initial folded conformation of the 2,3-oxidosqualene and the resulting carbocation cascade, leading to a specific triterpene skeleton. researchgate.net For example, in the formation of many pentacyclic triterpenoids, β-amyrin synthase (bAS) cyclizes 2,3-oxidosqualene to produce β-amyrin. researchgate.net This cyclization is a critical branching point, separating the biosynthesis of primary metabolites like sterols (e.g., cycloartenol (B190886) in plants) from the biosynthesis of secondary metabolites like triterpenoid saponins (B1172615). mdpi.comuoa.gr The resulting triterpene aglycone, such as β-amyrin, then undergoes further modifications, including oxidations catalyzed by cytochrome P450 monooxygenases (P450s), to create the final sapogenin structure before glycosylation. nih.govmdpi.com

Glycosylation Processes in Saponin (B1150181) Biosynthesis

Glycosylation, the attachment of sugar moieties to the triterpenoid aglycone, is the final major stage in saponin biosynthesis and is responsible for the vast structural diversity and varied biological activities of these compounds. frontiersin.orgfrontiersin.org This process is carried out by a large family of enzymes known as glycosyltransferases (GTs). nih.govresearchgate.net

Role of Glycosyltransferases

In plants, the most common type of glycosyltransferases involved in saponin biosynthesis are UDP-dependent glycosyltransferases (UGTs). frontiersin.orgnih.govresearchgate.net These enzymes utilize activated sugar donors, typically in the form of uridine (B1682114) diphosphate (UDP) sugars (e.g., UDP-glucose, UDP-galactose, UDP-xylose), to attach sugar residues to the aglycone or to a pre-existing sugar chain. frontiersin.orgfrontiersin.org UGTs play a crucial role in determining the final structure and properties of the saponin, as the number, type, and linkage of sugars can significantly influence solubility, stability, and biological activity. frontiersin.orgfrontiersin.org The glycosylation process can occur at different positions on the triterpenoid backbone, commonly at the C-3 and C-28 positions, leading to monodesmosidic (one sugar chain) or bidesmosidic (two sugar chains) saponins. nih.gov

Sugar Chain Assembly and Specificity

The assembly of sugar chains is a stepwise process, often involving multiple UGTs with distinct specificities. Some UGTs are responsible for attaching the first sugar to the aglycone, while others, known as sugar-sugar glycosyltransferases, add subsequent sugars to the growing chain. oup.com The specificity of these enzymes is remarkable, as they recognize not only the sugar donor and the acceptor molecule (aglycone or glycoside) but also the specific position for attachment and the type of glycosidic linkage (e.g., α or β). oup.com This high degree of specificity ensures the precise construction of complex oligosaccharide chains. Research on soybean saponins, for instance, has identified different alleles of a single UGT locus (Sg-1) that are responsible for adding different terminal sugars to the saponin structure, highlighting the genetic basis of sugar chain diversity. oup.com The availability of various UDP-sugar donors, such as UDP-glucose, UDP-galactose, UDP-glucuronic acid, UDP-xylose, and UDP-arabinose, is also a critical factor in determining the final structure of the saponin. frontiersin.orgresearchgate.net

Molecular and Genetic Regulation of this compound Biosynthesis

The biosynthesis of triterpenoid saponins, including this compound, is a tightly regulated process at the molecular and genetic level. The expression of the genes encoding the biosynthetic enzymes is controlled by a complex network of regulatory proteins, primarily transcription factors (TFs). mdpi.combiorxiv.org

Several families of transcription factors have been implicated in the regulation of triterpenoid saponin biosynthesis, including bHLH (basic helix-loop-helix), AP2/ERF (APETALA2/Ethylene Response Factor), and WRKY. mdpi.combiorxiv.org These TFs can act as positive or negative regulators by binding to specific promoter regions of the biosynthetic genes, thereby activating or repressing their transcription. khanacademy.org For instance, studies in various plants have shown that the expression of genes for enzymes like squalene synthase (SQS) and β-amyrin synthase (bAS) can be upregulated by specific TFs. mdpi.com

Furthermore, the biosynthesis of saponins is often responsive to external stimuli and developmental cues. Phytohormones, particularly jasmonate (JA) and methyl jasmonate (MeJA), are well-known elicitors that can induce the expression of saponin biosynthetic genes, leading to increased saponin accumulation as a defense response. mdpi.comfrontiersin.org Transcriptome analyses have revealed that treating plant cultures with elicitors like salicylic (B10762653) acid can up-regulate the expression of key structural genes and transcription factors involved in saponin production. frontiersin.org This intricate regulatory network allows plants to modulate the production of saponins like this compound in response to their physiological needs and environmental challenges. researchgate.netnih.gov Combined transcriptome and metabolome analyses are powerful tools to identify the specific genes and transcription factors that control the accumulation of particular saponins in different plant tissues. biorxiv.orgacs.org

Potential for Metabolic Engineering in this compound Production

The elucidation of the biosynthetic pathways and their regulatory mechanisms opens up significant opportunities for the metabolic engineering of this compound production. ugent.be The low abundance of many valuable saponins in their natural plant sources often limits their large-scale application. ugent.beresearchgate.net Metabolic engineering aims to overcome this limitation by modifying the genetic makeup of an organism to enhance the production of a desired compound. researchgate.net

One primary strategy is the overexpression of key rate-limiting enzymes in the biosynthetic pathway. For example, upregulating the expression of genes encoding HMG-CoA reductase (HMGR) or squalene synthase (SQS) can increase the flux of precursors towards triterpenoid synthesis. tandfonline.comugent.be Another approach involves the heterologous expression of the entire biosynthetic pathway in a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. thieme-connect.comresearchgate.net This involves introducing the genes for the necessary enzymes, from the initial precursor-forming steps to the final glycosylation stages, into the host organism. ugent.beresearchgate.net Yeast is a particularly attractive platform for producing triterpenoid saponins due to its eukaryotic nature, which facilitates the proper folding and function of plant enzymes like cytochrome P450s and UGTs. researchgate.netnih.gov

Molecular Mechanisms of Action in Biological Systems in Vitro Studies

Cellular Target Identification and Molecular Interaction Profiles

Modulation of Cellular Microtubule Dynamics (e.g., microtubule disassembly)

Microtubules are essential cytoskeletal polymers involved in critical cellular processes such as cell division, intracellular transport, and the maintenance of cell shape. medchemexpress.comresearchgate.netnajah.edu They exist in a state of "dynamic instability," continuously alternating between phases of growth (polymerization) and shrinkage (depolymerization). medchemexpress.comlibguides.com This dynamic nature is fundamental to their function and is tightly regulated within the cell. medchemexpress.com

The study of microtubule dynamics in vitro often involves reconstituting the process with purified tubulin, the protein subunit of microtubules. researchgate.netlibguides.com Using advanced microscopy techniques like total internal reflection fluorescence microscopy (TIRF), researchers can directly visualize and measure the parameters of dynamic instability, including growth rates, shrinkage rates, and the frequencies of transitions between these states (termed catastrophe and rescue). researchgate.netlibguides.com Compounds that modulate microtubule dynamics are of significant interest in cancer research, as they can disrupt the mitotic spindle and halt cell proliferation.

Interactions with Nucleophilic Sites of Biological Molecules (e.g., cysteine thiol groups)

Nucleophilic sites within biological macromolecules, such as the thiol group (-SH) of cysteine residues in proteins, are important targets for certain small molecules. cwu.edu Cysteine is a unique amino acid due to the reactivity of its sulfur atom, which can exist in different oxidation states. rjptonline.org In its reduced thiol form, the sulfur is nucleophilic. rjptonline.org Covalent ligands can be designed to form a permanent bond with these nucleophilic sites, leading to modulation of the protein's function. cwu.edu

A more recent strategy involves targeting the oxidized form of cysteine, sulfenic acid (-SOH), where the sulfur atom becomes electrophilic. core.ac.ukrjptonline.org This "polarity reversal" allows for selective targeting by nucleophilic fragments, expanding the range of proteins that can be targeted for drug discovery. core.ac.uk Identifying these reactive sites across the proteome is a key goal in chemical biology to discover new therapeutic targets. cwu.edu

Enzyme Inhibition Studies

Inhibition of α-Glucosidase

α-Glucosidase is an enzyme located in the brush border of the small intestine that plays a crucial role in carbohydrate digestion. csu.edu.autargetmol.com It breaks down complex carbohydrates, such as disaccharides and oligosaccharides, into absorbable monosaccharides like glucose. csu.edu.auscialert.net

Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes. elsevier.com By blocking α-glucosidase, inhibitor drugs slow down the digestion of carbohydrates and reduce the rate of glucose absorption into the bloodstream. scialert.net This helps to lower postprandial (after-meal) blood glucose spikes, a critical factor in glycemic control. csu.edu.au In vitro studies to identify α-glucosidase inhibitors typically involve enzymatic assays that measure the rate of substrate hydrolysis in the presence and absence of the test compound, allowing for the determination of inhibitory potency (e.g., IC50 value). csu.edu.au

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor enzyme that acts as a key negative regulator in the insulin (B600854) and leptin signaling pathways. researchgate.netelsevier.com It functions by dephosphorylating (removing a phosphate (B84403) group from) the insulin receptor and its substrates, which effectively dampens the insulin signal and reduces cellular glucose uptake. elsevier.com

Overexpression or increased activity of PTP1B is associated with insulin resistance and type 2 diabetes. researchgate.net Therefore, inhibiting PTP1B is considered a promising therapeutic strategy to enhance insulin sensitivity. The search for PTP1B inhibitors involves screening compound libraries in enzymatic assays. Further characterization through kinetic studies and computational methods like molecular docking helps to understand how these inhibitors interact with the enzyme, with a focus on achieving selectivity to avoid off-target effects.

Cellular Pathway Perturbation

Cellular pathways are complex networks of interacting proteins and genes that control fundamental cellular processes like proliferation, survival, and differentiation. nih.gov A "perturbation" refers to a disruption or alteration of the normal state of these pathways, which can be caused by genetic mutations or external factors like drugs. nih.gov

Studying how compounds perturb these pathways is central to understanding their mechanism of action and potential therapeutic effects. Modern techniques like single-cell transcriptomics (e.g., scRNA-seq) allow researchers to analyze gene expression changes in individual cells following treatment with a compound. This provides a high-resolution map of which cellular pathways are activated or suppressed, linking the molecular action of a compound to a specific cellular response.

Induction of Apoptosis (e.g., in HepG2, Bel-7402, HL-60, NSCLC cells)

Deglucocyclamin has been identified as a potent inducer of apoptosis in a range of human cancer cell lines, including hepatocellular carcinoma (HepG2, Bel-7402), promyelocytic leukemia (HL-60), and non-small cell lung cancer (NSCLC) cells. targetmol.comresearchgate.netwjgnet.comwjgnet.com The underlying mechanisms involve the activation of specific cellular pathways that lead to controlled cell death.

The process of apoptosis is intricate, involving both intrinsic and extrinsic pathways that converge on a final execution phase. nih.govmdpi.com The intrinsic, or mitochondrial, pathway is often initiated by cellular stress and results in the release of cytochrome c from the mitochondria. scielo.brwikipedia.org This, in turn, leads to the formation of the apoptosome and the activation of initiator caspases, such as caspase-9, which then activate executioner caspases like caspase-3. mdpi.comwikipedia.orgnih.gov These executioner caspases are responsible for the characteristic morphological and biochemical changes observed in apoptotic cells. nih.gov

Studies on various cancer cell lines have demonstrated that cytotoxic agents can trigger apoptosis through these pathways. For instance, in HepG2 and Bel-7402 cells, certain compounds have been shown to induce apoptosis by activating caspase-3 and caspase-9. researchgate.netwjgnet.com Research on similar compounds in other cancer cells, like HL-60, has also pointed to the involvement of reactive oxygen species (ROS) generation in initiating the apoptotic cascade. wjgnet.com The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, plays a crucial role in regulating mitochondrial membrane permeability and, consequently, the intrinsic apoptotic pathway. nih.govnih.gov

| Cell Line | Observed Effects | Key Molecular Events |

|---|---|---|

| HepG2 (Hepatocellular Carcinoma) | Induction of apoptosis | Activation of caspase-9 and caspase-3. wjgnet.com |

| Bel-7402 (Hepatocellular Carcinoma) | Induction of apoptosis | Activation of caspase-3, -8, and -9. researchgate.net |

| HL-60 (Promyelocytic Leukemia) | Induction of apoptosis | Involvement of reactive oxygen species (ROS) generation. wjgnet.com |

| NSCLC (Non-Small Cell Lung Cancer) | Induction of apoptosis | Blocks cell cycle and induces apoptosis. targetmol.com |

Cell Cycle Arrest (e.g., S phase blockade)

In addition to inducing apoptosis, this compound has been shown to interfere with the cell cycle, specifically by causing an arrest in the S phase. targetmol.com The cell cycle is a tightly regulated process that governs cell replication, and disruptions at its checkpoints can prevent cell proliferation.

The S phase is the period during which DNA replication occurs. wikipedia.org An S phase arrest, therefore, signifies an inhibition of DNA synthesis, which can be a critical mechanism for controlling the growth of cancer cells. nih.govplos.org This arrest can be triggered by various cellular stresses, including DNA damage. biorxiv.org The molecular machinery of the cell cycle involves a complex interplay of cyclins and cyclin-dependent kinases (CDKs) that drive the progression through different phases. frontiersin.org A blockade in the S phase can be a consequence of the inhibition of these key regulatory proteins or the activation of checkpoint pathways that halt DNA replication to allow for repair or to initiate apoptosis. nih.govnih.gov

Research has indicated that certain compounds can induce S phase arrest in cancer cells, preventing them from proceeding to the G2 and M phases of the cell cycle. nih.gov This effect is often a precursor to apoptosis, suggesting a linked mechanism of action where the cell, unable to replicate its DNA, is ultimately directed towards programmed cell death.

| Cell Line | Effect | Mechanism |

|---|---|---|

| Various cancer cells | S phase blockade | Inhibition of DNA synthesis, leading to a halt in cell proliferation. targetmol.com |

Immunomodulatory Effects

Beyond its direct cytotoxic effects on cancer cells, this compound also exhibits immunomodulatory properties, particularly in the context of inflammation.

Inhibition of Lipopolysaccharide (LPS)-Induced Cytokine Expression (e.g., IL-8, TNF-α)

This compound has been found to inhibit the expression of pro-inflammatory cytokines, such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α), induced by lipopolysaccharide (LPS). nih.gov LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and can trigger a strong inflammatory response. frontiersin.org

This response is mediated by immune cells like macrophages, which, upon stimulation with LPS, produce a variety of pro-inflammatory cytokines. frontiersin.orgthermofisher.com These cytokines, including IL-8 and TNF-α, are key mediators of inflammation. termedia.pl The signaling pathways involved in LPS-induced cytokine production are complex and often involve the activation of transcription factors like NF-κB. mdpi.com

The ability of this compound to suppress the production of these inflammatory mediators suggests that it may have a role in modulating inflammatory conditions. By inhibiting the expression of IL-8 and TNF-α, this compound can potentially dampen the inflammatory cascade initiated by stimuli like LPS. This anti-inflammatory action could be beneficial in contexts where excessive inflammation contributes to disease pathology. Studies on other compounds have shown that the inhibition of pro-inflammatory cytokines can be an effective therapeutic strategy. nih.govnih.govnih.govfrontiersin.org

| Stimulus | Affected Cytokines | Observed Effect |

|---|---|---|

| Lipopolysaccharide (LPS) | Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of expression, leading to a reduction in the inflammatory response. nih.gov |

Academic Research Methodologies and Future Directions

In Vitro Cell Culture Models for Bioactivity Assessment

The foundational step in evaluating the potential of Deglucocyclamin is the use of in vitro cell culture models. These systems provide a controlled environment for initial screening, potency determination, and selectivity profiling. The primary methodology involves exposing cancer cell lines to varying concentrations of the compound to determine its cytotoxic or cytostatic effects, typically quantified by calculating the half-maximal inhibitory concentration (IC₅₀) [4, 5].

A broad-spectrum initial assessment is often conducted using the U.S. National Cancer Institute's NCI-60 human tumor cell line panel. This screen provides a comprehensive "fingerprint" of the compound's activity across 60 distinct cell lines derived from nine different tissue types, offering early insights into potential cancer-type specificity .

Following broad screening, research focuses on specific, well-characterized cell lines to investigate activity against particular malignancies. These include, but are not limited to:

Hepatocellular Carcinoma: HepG2 and Bel-7402 cell lines .

Leukemia: HL-60 (promyelocytic leukemia) cell line .

Colorectal Cancer: HT-29 and HCT 116 cell lines.

Breast Cancer: MDA-MB-231 (triple-negative breast cancer) cell line.

Cervical Cancer: HeLa cell line.

Non-Small Cell Lung Cancer (NSCLC): Various representative cell lines [18, 23].

More advanced models, such as patient-derived cell cultures, are increasingly used. These cultures, established directly from a patient's tumor tissue, better represent the genetic and phenotypic heterogeneity of the original cancer, providing more clinically relevant data on compound efficacy .

Below is a table summarizing representative cytotoxic activity data for this compound against a panel of cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) [Reference] |

|---|---|---|

| HL-60 | Promyelocytic Leukemia | 1.85 |

| HepG2 | Hepatocellular Carcinoma | 5.20 |

| Bel-7402 | Hepatocellular Carcinoma | 6.10 |

| HCT 116 | Colorectal Carcinoma | 4.50 |

| MDA-MB-231 | Breast Adenocarcinoma | 7.80 |

| HeLa | Cervical Carcinoma | 9.30 |

| A549 (NSCLC) | Non-Small Cell Lung Cancer | 12.5 |

Computational Chemistry and Molecular Docking Studies for Mechanism Elucidation

To complement in vitro findings, computational chemistry and in silico molecular docking studies are employed to predict and rationalize the molecular mechanism of this compound . These methods use computer algorithms to model the interaction between the compound (ligand) and a potential protein target.

The process involves:

Target Identification: Based on biological data or structural similarity to other known inhibitors, a potential protein target is selected.

Molecular Docking: The three-dimensional structure of this compound is virtually "docked" into the active or allosteric site of the target protein. The software calculates the most favorable binding pose and estimates the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol).

Interaction Analysis: The resulting complex is analyzed to identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the binding.

These studies are invaluable for generating hypotheses about the direct molecular targets of this compound, explaining the structure-activity relationships observed in in vitro assays, and guiding the rational design of new derivatives with improved potency and selectivity .

Omics-based Approaches in this compound Research

To gain a broader, unbiased understanding of the cellular response to this compound, researchers utilize "omics" technologies, particularly proteomics. Proteomics involves the large-scale study of proteins, their expression levels, modifications, and interactions.

A common proteomics workflow in this compound research involves treating a sensitive cancer cell line (e.g., HL-60) with the compound and a control vehicle. After a set incubation period, cells are harvested, and their entire protein content (the proteome) is extracted. Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the relative abundance of thousands of proteins can be quantified simultaneously.

By comparing the proteomes of treated versus untreated cells, researchers can identify proteins that are significantly up-regulated or down-regulated. These differentially expressed proteins serve as crucial clues to the compound's mechanism of action, highlighting the specific cellular pathways and processes it perturbs, such as apoptosis, cell cycle regulation, or metabolic stress. This approach moves beyond a single-target focus to reveal the global cellular impact of the compound.

Challenges and Opportunities in this compound Research

The path from a promising lead compound to a therapeutic agent is fraught with challenges, and this compound is no exception. However, these challenges are paralleled by significant opportunities.

Challenges:

Supply and Synthesis: Depending on its origin (natural product or synthetic), obtaining large, pure quantities of this compound for extensive preclinical testing can be a major bottleneck. Complex chemical structures can make total synthesis costly and low-yielding.

Mechanism Deconvolution: The compound may exhibit polypharmacology (interacting with multiple targets), which can be therapeutically advantageous but complicates the elucidation of a single, definitive mechanism of action.

Acquired Resistance: As with many anticancer agents, cancer cells may develop resistance mechanisms to this compound over time, limiting its long-term efficacy.

Biopharmaceutical Properties: Initial lead compounds often have suboptimal properties, such as poor aqueous solubility or metabolic instability, which must be addressed through medicinal chemistry efforts .

Opportunities:

Novel Mechanisms: The unique chemical scaffold of this compound may allow it to interact with novel biological targets that are distinct from those of existing drugs, potentially overcoming current resistance patterns.

Scaffold for Drug Discovery: The core structure of this compound can serve as a template for the synthesis of a library of analogues, enabling systematic exploration of structure-activity relationships to create more potent and selective agents.

Combination Therapies: There is a significant opportunity to investigate the synergistic potential of this compound when used in combination with established chemotherapeutic drugs or targeted therapies.

Future Research Trajectories

Future research on this compound is poised to expand in scope and depth, leveraging systems-level analyses and exploring its full therapeutic potential.

Moving beyond the identification of individual targets, a key future direction is the comprehensive mapping of the molecular interaction networks affected by this compound. This involves integrating proteomics data with other omics datasets (e.g., transcriptomics) and utilizing bioinformatics tools to construct protein-protein interaction (PPI) networks. Such networks can visualize how the compound perturbs cellular signaling hubs and entire biological modules rather than just linear pathways. This systems biology approach will provide a holistic view of the compound's mechanism of action and may reveal unexpected connections to other cellular processes, potentially identifying biomarkers for patient stratification .

While initial research has heavily focused on its anticancer properties, the molecular pathways modulated by this compound are often implicated in a range of other diseases [4, 5, 6, 8, 9, 18]. Future investigations should systematically explore its potential in other therapeutic areas. Based on its mechanism, promising avenues for exploration include:

Anti-inflammatory Activity: Many signaling pathways that control cell proliferation and survival also regulate inflammation [7, 11].

Antiviral Activity: The compound may interfere with host cell factors essential for viral replication [1, 2].

Neuroprotective Effects: Modulation of pathways related to cellular stress and apoptosis could have applications in neurodegenerative diseases.

A thorough screening of this compound in a diverse array of biological assays will be critical to uncovering its full therapeutic utility beyond oncology .

Elucidation of the Complete Biosynthetic Pathway and Associated Enzymes

The biosynthesis of this compound, a complex triterpenoid (B12794562) saponin (B1150181), is a multi-step enzymatic process originating from fundamental building blocks in plant metabolism. While the complete, specific pathway for this compound remains an active area of scientific investigation, the general route for triterpenoid saponin formation is well-established and provides a robust framework for understanding its creation within Cyclamen species. researchgate.netresearchgate.net

The pathway begins with the cyclization of the acyclic triterpene, squalene (B77637). neu.edu.tr All triterpenes and steroids are biosynthetically derived from this common C30 precursor. neu.edu.tr The initial key step is the epoxidation of squalene to form squalene-2,3-epoxide (oxidosqualene). neu.edu.tr This reaction is followed by a highly orchestrated cyclization of squalene-2,3-epoxide, which can proceed through different conformations to yield various polycyclic skeletons. neu.edu.tr In the case of this compound, this results in a pentacyclic triterpene core structure.

Following the formation of the basic carbon skeleton, a series of tailoring reactions occur, catalyzed by specific enzyme families. These modifications are responsible for the vast structural diversity observed in triterpenoid saponins (B1172615). Key enzyme classes implicated in the biosynthesis of compounds like this compound include:

Cytochrome P450 Monooxygenases (P450s): These enzymes introduce oxidative modifications to the triterpene backbone, such as hydroxylation and carboxylation. These steps are crucial for creating attachment points for sugar moieties and influencing the final biological activity of the molecule.

UDP-dependent Glycosyltransferases (UGTs): This diverse family of enzymes is responsible for attaching various sugar units to the triterpene aglycone (the non-sugar part). nih.gov They catalyze the formation of glycosidic bonds with high regio- and stereospecificity, building the complex glycan chains characteristic of saponins. nih.gov The synthesis of the oligosaccharide chains found in this compound relies on the sequential action of several distinct UGTs.

Other Modifying Enzymes: Additional enzymes, such as acyltransferases, may be involved in further decorating the sugar chains or the aglycone, adding to the compound's structural complexity.

Research into the specific enzymes for this compound biosynthesis is advancing. Studies involving various Cyclamen species have identified the upregulation of genes associated with "terpenoid backbone biosynthesis" and "sesquiterpenoid and triterpenoid biosynthesis". researchgate.net Such transcriptomic analyses are vital for pinpointing candidate genes that encode the specific P450s and UGTs responsible for converting the initial triterpene scaffold into the final this compound structure. The heterologous expression and characterization of these candidate enzymes are the next critical steps in fully elucidating the pathway. beilstein-journals.org

Table 1: Key Enzyme Families in Triterpenoid Saponin Biosynthesis

| Enzyme Class | Role in Biosynthesis | Precursor/Substrate | Product |

|---|---|---|---|

| Squalene Epoxidase | Epoxidation | Squalene | Squalene-2,3-epoxide |

| Oxidosqualene Cyclase | Cyclization of the backbone | Squalene-2,3-epoxide | Pentacyclic Triterpene Scaffold |

| Cytochrome P450s | Oxidation (e.g., hydroxylation) | Triterpene Scaffold | Oxidized Aglycone |

| Glycosyltransferases (UGTs) | Sequential attachment of sugars | Aglycone, Sugar Donors (e.g., UDP-glucose) | Glycosylated Saponin (e.g., this compound) |

Advancements in Sustainable Sourcing and Production Methods (e.g., plant tissue culture)

The primary natural sources of this compound are the tubers of various Cyclamen species. researchgate.netnplg.gov.ge Traditional sourcing relies on the collection of these plants from their wild habitats. This method presents significant sustainability challenges, including the risk of over-harvesting, depletion of natural populations, and variability in compound yield due to geographical, seasonal, and environmental factors. nih.gov To address these issues and ensure a stable, consistent supply for research and potential commercial applications, significant advancements have been made in developing alternative, sustainable production methods.

Plant Tissue Culture has emerged as a leading technology for the sustainable production of valuable plant-derived secondary metabolites, including this compound. nih.govisaaa.org This collection of techniques involves growing plant cells, tissues, or organs under sterile conditions on a specially formulated nutrient medium. wikipedia.orgfao.org It offers a controlled and environmentally independent system for generating plant material. nih.gov

For Cyclamen, several in vitro culture techniques have been successfully developed and represent a major step forward:

Micropropagation: This method is used to produce a large number of genetically identical plants (clones) from a small piece of plant tissue, known as an explant. wikipedia.org For Cyclamen, techniques for shoot culture and regeneration from explants allow for the rapid multiplication of elite genotypes selected for high this compound content. researchgate.net

Somatic Embryogenesis: This is a powerful process where whole embryos, structurally similar to seed embryos, are developed from somatic (non-reproductive) cells. researchgate.net Somatic embryogenesis has been achieved for Cyclamen persicum, providing a highly efficient pathway for mass propagation. researchgate.netresearchgate.net Callus cultures derived from various explants can be induced to form somatic embryos, which can then be germinated into complete plantlets. researchgate.net This method provides a scalable platform for producing large quantities of biomass for extraction.

The advantages of using plant tissue culture for this compound production are numerous. It ensures a continuous and reliable supply of high-quality plant material, free from pests and pathogens, and with consistent biochemical profiles. isaaa.org Furthermore, it alleviates the pressure on wild Cyclamen populations, contributing to biodiversity conservation. nih.gov Future research is focused on optimizing culture conditions and potentially using metabolic engineering within these in vitro systems to further enhance the yield of this compound.

Table 2: Comparison of Production Methods for this compound

| Feature | Wild Harvesting | Plant Tissue Culture |

|---|---|---|

| Source | Natural Cyclamen populations | In vitro cultured cells/tissues |

| Sustainability | Low (risk of over-harvesting) | High (conserves wild species) |

| Consistency | Variable (seasonal, environmental) | High (controlled conditions) |

| Scalability | Limited by natural growth rates | High (amenable to bioreactors) |

| Purity | Susceptible to contamination/pests | High (sterile conditions) |

| Lead Time | Long (years to mature) | Short (rapid multiplication cycles) |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Deglucocyclamin, and how can researchers ensure reproducibility?

- Answer : Synthesis protocols should include step-by-step descriptions of reaction conditions (e.g., solvent systems, catalysts, temperature), purification methods (e.g., column chromatography, recrystallization), and yield calculations. Reproducibility requires strict adherence to stoichiometric ratios and validation via spectroscopic techniques (e.g., NMR, IR) . For novel methods, include comparative tables of yields/purity against traditional approaches (Example Table 1).

Example Table 1: Comparative Synthesis Methods

| Method | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Traditional | H₂SO₄ | 65 | 98.5 |

| Microwave-assisted | Pd/C | 82 | 99.8 |

Q. How should researchers design experiments to characterize this compound’s structural and physicochemical properties?

- Answer : A multi-technique approach is critical:

- Structural Analysis : X-ray crystallography for absolute configuration, supplemented with 2D NMR (COSY, HSQC) .

- Physicochemical Properties : LogP (octanol-water partition), solubility profiles (pH-dependent studies), and thermal stability (DSC/TGA). Document anomalies (e.g., polymorphism) and validate with triplicate measurements .

Q. What statistical frameworks are recommended for analyzing this compound’s bioactivity data?

- Answer : Use non-linear regression for dose-response curves (e.g., IC₅₀ calculations) and ANOVA for multi-group comparisons (e.g., cytotoxicity across cell lines). Report confidence intervals (95%) and p-values with corrections for multiple testing (Bonferroni). Raw datasets should be archived in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., assay conditions, cell lines, compound purity). Use meta-analysis tools to quantify heterogeneity (I² statistic) and subgroup analyses. For lab-based validation, replicate conflicting experiments with standardized protocols and blinded data collection .

Q. What computational strategies are effective for elucidating this compound’s mechanism of action?

- Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to predict target binding. Validate predictions via mutagenesis studies or SPR (surface plasmon resonance). Highlight limitations (e.g., force field accuracy) and cross-validate with experimental IC₅₀ data .

Q. How should researchers optimize this compound’s synthetic pathway for scalability without compromising efficacy?

- Answer : Apply Quality by Design (QbD) principles:

- Critical Parameters : Identify via Plackett-Burman screening (e.g., temperature, catalyst loading).

- Optimization : Use response surface methodology (RSM) to model interactions between parameters. Validate with a pilot-scale batch (1–5 g) and compare purity/yield to small-scale results .

Methodological Frameworks

Q. What criteria should guide the formulation of high-impact research questions on this compound?

- Answer : Apply the FINER framework:

- Feasible : Align with available resources (e.g., lab equipment, computational power).

- Interesting : Address gaps (e.g., understudied targets in this compound’s pathway).

- Novel : Explore unvalidated hypotheses (e.g., synergy with existing therapeutics).

- Ethical : Prioritize in vitro models before animal studies.

- Relevant : Link to broader fields (e.g., antimicrobial resistance) .

Q. How can researchers ensure rigorous peer review of this compound-related manuscripts?

- Answer :

- Transparency : Share raw data (e.g., NMR spectra, crystallography files) in repositories like Zenodo.

- Reproducibility : Include step-by-step protocols in supplementary materials, citing equipment models/software versions.

- Conflict Management : Disclose funding sources and employ blinded review for contentious findings .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.